5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines multiple ring systems. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of the cyclopenta[d]pyrimidine ring and the subsequent attachment of the octahydropyrrolo[3,4-c]pyrrole-2-carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar bicyclic structure, known for its biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another bicyclic compound with potential therapeutic applications.
Uniqueness
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(3-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-14-5-3-6-18(9-14)25-22(28)27-12-16-10-26(11-17(16)13-27)21-19-7-4-8-20(19)23-15(2)24-21/h3,5-6,9,16-17H,4,7-8,10-13H2,1-2H3,(H,25,28) |
InChI Key |
HAGFCVJDMBSNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C |
Origin of Product |
United States |
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